molecular formula C16H21N3O3S B2962477 5-hydroxy-7-keto-N-(3,3,5-trimethylcyclohexyl)thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-56-6

5-hydroxy-7-keto-N-(3,3,5-trimethylcyclohexyl)thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2962477
CAS No.: 898431-56-6
M. Wt: 335.42
InChI Key: FOYSAQSDTSOPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-hydroxy-7-keto-N-(3,3,5-trimethylcyclohexyl)thiazolo[3,2-a]pyrimidine-6-carboxamide is a novel chemical entity designed for preclinical research and drug discovery applications. It features the thiazolo[3,2-a]pyrimidine pharmacophore, a heterocyclic scaffold of significant interest due to its wide range of biological activities and presence in nucleic acid components and vitamins . This scaffold is recognized as a privileged structure in medicinal chemistry for the development of new therapeutic agents . Derivatives of the thiazolo[3,2-a]pyrimidine core have demonstrated substantial potential in oncological research. Specific analogs have shown high cytotoxicity against tumor cell lines, including cervical adenocarcinoma (M-HeLa), while exhibiting low cytotoxicity against normal liver cells, suggesting a promising selectivity profile for an antitumor agent . The incorporation of a 3,3,5-trimethylcyclohexyl carboxamide moiety in this compound is intended to modulate its physicochemical properties and enhance target engagement. Researchers can investigate this molecule as a lead compound for developing new anticancer therapies, with studies potentially focusing on its mechanism of action, selectivity, and efficacy in various biological models. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. All handling and experimental procedures must be conducted in accordance with established laboratory safety protocols.

Properties

IUPAC Name

7-hydroxy-5-oxo-N-(3,3,5-trimethylcyclohexyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-9-6-10(8-16(2,3)7-9)17-12(20)11-13(21)18-15-19(14(11)22)4-5-23-15/h4-5,9-10,21H,6-8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYSAQSDTSOPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C2=C(N=C3N(C2=O)C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Hydroxy-7-keto-N-(3,3,5-trimethylcyclohexyl)thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazolo-pyrimidine ring system and a trimethylcyclohexyl group. This unique arrangement may influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicated that it exhibits selective cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of migration and invasion

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects. In vitro studies show that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. It has been reported to protect neuronal cells from oxidative stress-induced damage, likely through the modulation of antioxidant pathways.

The precise mechanism through which this compound exerts its effects involves multiple pathways:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Regulation : Interference with cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathway, reducing inflammation.

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the effects of the compound on MCF-7 cells, revealing significant reductions in cell viability and induction of apoptosis markers such as cleaved PARP.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved histological scores compared to controls.
  • Neuroprotection Study : Research involving neuronal cell lines demonstrated that treatment with the compound significantly reduced markers of oxidative stress and improved cell survival rates under stress conditions.

Comparison with Similar Compounds

Structural Analogues with Thiazolo[3,2-a]Pyrimidine Cores

Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
  • Key Differences: Substituents: Ethyl ester at position 6 (vs. carboxamide) and a 2,4,6-trimethoxybenzylidene group at position 2. Crystal Structure: Monoclinic system (space group P21/n), with a puckered pyrimidine ring and intermolecular C–H···O hydrogen bonds . Synthesis: Condensation of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and 2,4,6-trimethoxybenzaldehyde .
  • Implications: The ester group may reduce solubility in polar solvents compared to the carboxamide in the target compound.
Pyrimido[2,1-b][1,3]Thiazine and Isoxazolo[4,5-d]Thiazolo[2,3-a]Pyrimidine Derivatives
  • Key Differences :
    • Core Structure : Additional fused rings (e.g., pyrimido-thiazine) increase rigidity and planarity.
    • Bioactivity : Derivatives exhibit antimicrobial activity, with MIC values ranging from 25–100 µg/mL against S. aureus and E. coli .

Compounds with Alternative Heterocyclic Cores

2-R5-Oxo-5H-6-Carboxamido-7-Phenyl-1,3,4-Thiadiazolo-(3,2-a)Pyrimidine
  • Key Differences :
    • Core Structure : Thiadiazolo-pyrimidine (vs. thiazolo-pyrimidine), replacing sulfur in the thiazole ring with a nitrogen atom.
    • Electronic Properties : Increased electron density due to additional nitrogen, altering reactivity and binding affinity .
  • Implications : The thiadiazolo core may reduce metabolic stability compared to the thiazolo system in the target compound .

Substituent-Driven Comparisons

Homosalate (3,3,5-Trimethylcyclohexyl Salicylate)
  • Key Similarity : Shares the 3,3,5-trimethylcyclohexyl group.
  • Function : UV absorber in sunscreens, with logP ~6.0, indicating high lipophilicity .
  • Implications : The cyclohexyl group in the target compound likely enhances its ability to penetrate lipid membranes, a critical factor for oral bioavailability .
1,1,3-Trimethyl-5-(2,4,4-Trimethylcyclohexyl)Cyclohexane
  • Key Difference : A saturated hydrocarbon fuel additive with density 0.858 g/mL and freezing point 222.2 K .
  • Implications : While unrelated pharmacologically, this compound demonstrates that cyclohexyl substituents significantly influence physical properties (e.g., density, thermal stability), which may correlate with the target compound’s crystallinity or melting point .

Q & A

Q. What are the recommended synthetic routes for 5-hydroxy-7-keto-N-(3,3,5-trimethylcyclohexyl)thiazolo[3,2-a]pyrimidine-6-carboxamide, and how do steric effects influence reaction yields?

Methodological Answer : The synthesis typically involves condensation of thiazolo[3,2-a]pyrimidine precursors with substituted cyclohexyl amines. Key steps include:

  • Cyclocondensation : Use of ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives as starting materials, followed by substitution with 3,3,5-trimethylcyclohexylamine under reflux in aprotic solvents (e.g., DMF or THF) .
  • Steric Considerations : The bulky trimethylcyclohexyl group may require extended reaction times (24–48 hours) and elevated temperatures (80–100°C) to overcome steric hindrance. Yields can be improved by using catalytic bases like DBU (1,8-diazabicycloundec-7-ene) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions. For example, the hydroxy group at position 5 appears as a broad singlet (~δ 12–14 ppm), while the cyclohexyl protons show multiplet splitting in δ 1.2–2.5 ppm .
  • IR Spectroscopy : Key peaks include C=O stretching (~1700 cm⁻¹ for the carboxamide and keto groups) and O-H stretching (~3200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the Z/E configuration of the thiazolo[3,2-a]pyrimidine core?

Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining stereochemistry. For example:

  • Crystal Growth : Use slow evaporation of a dichloromethane/hexane mixture to obtain suitable crystals .
  • Key Parameters : Analyze torsion angles (e.g., C2-C7-S1-C9 in ) to confirm the Z-configuration of the exocyclic double bond. Discrepancies between experimental and computational (DFT) bond lengths can indicate conformational strain .

Q. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer :

  • Variable Substituents : Modify the cyclohexyl group (e.g., replacing methyl with ethyl or halogens) and the hydroxy/keto positions to assess bioactivity shifts .
  • Biological Assays : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) paired with molecular docking to correlate activity with structural features .
  • Data Analysis : Apply multivariate regression to link electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

Methodological Answer :

  • DFT Simulations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets and compare calculated NMR/IR spectra with experimental data .
  • Solvent Effects : Account for solvent polarity in simulations (e.g., using the PCM model) to align chemical shift predictions .
  • Dynamic Effects : Consider tautomeric equilibria (e.g., keto-enol) that may not be captured in static computational models .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in the final carboxamide coupling step?

Methodological Answer :

  • Coupling Reagents : Use HATU or EDCI/HOBt for efficient amide bond formation, particularly with sterically hindered amines .
  • Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the product from byproducts .

Q. How can researchers validate the stability of the hydroxy and keto groups under physiological conditions?

Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via LC-MS over 24–72 hours .
  • Light/Oxygen Sensitivity : Conduct stability tests under UV light and in the presence of radical initiators (e.g., AIBN) to assess oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.